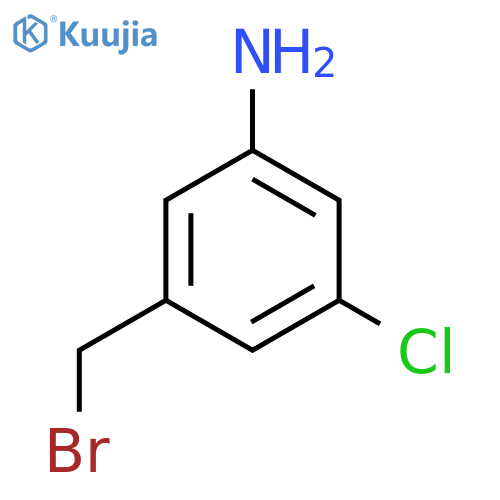

Cas no 1261671-81-1 (3-Amino-5-chlorobenzyl bromide)

3-Amino-5-chlorobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-chlorobenzyl bromide

-

- インチ: 1S/C7H7BrClN/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4,10H2

- InChIKey: VHNNXGIJULQLBR-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C=C(C=1)N)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26

3-Amino-5-chlorobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027126-1g |

3-Amino-5-chlorobenzyl bromide |

1261671-81-1 | 97% | 1g |

$1519.80 | 2023-09-03 |

3-Amino-5-chlorobenzyl bromide 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

3-Amino-5-chlorobenzyl bromideに関する追加情報

Introduction to 3-Amino-5-chlorobenzyl bromide (CAS No. 1261671-81-1)

3-Amino-5-chlorobenzyl bromide, identified by the chemical compound code CAS No. 1261671-81-1, is a significant intermediate in the field of pharmaceutical and fine chemical synthesis. This compound, featuring a benzyl bromide moiety substituted with an amino group at the 3-position and a chlorine atom at the 5-position, has garnered considerable attention due to its versatile applications in medicinal chemistry. The structural attributes of 3-Amino-5-chlorobenzyl bromide make it a valuable building block for the development of various bioactive molecules, particularly in the synthesis of peptidomimetics and other therapeutic agents.

The utility of 3-Amino-5-chlorobenzyl bromide stems from its reactivity, which allows for facile coupling with nucleophiles such as amines and thiols. This property is particularly exploited in the construction of amides and thioamides, which are pivotal in drug design. In recent years, advancements in synthetic methodologies have further enhanced the applicability of this compound, enabling more efficient and scalable preparations. For instance, modern protocols leveraging transition-metal catalysis have been employed to streamline the synthesis of complex derivatives, thereby reducing reaction times and improving yields.

Recent research has highlighted the role of 3-Amino-5-chlorobenzyl bromide in the development of novel therapeutic strategies. One notable area of interest is its application in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various diseases, including cancer and inflammatory disorders. By serving as a precursor for constrained peptides and peptidomimetics, 3-Amino-5-chlorobenzyl bromide facilitates the creation of molecules that can modulate these interactions with high specificity. Such targeted approaches have shown promise in preclinical studies, demonstrating potential for treating conditions that are currently challenging to address with existing therapies.

Moreover, the structural features of 3-Amino-5-chlorobenzyl bromide make it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery. The presence of both an amino group and a chlorine atom provides multiple sites for functionalization, allowing chemists to systematically modify properties such as solubility, binding affinity, and metabolic stability. This flexibility is crucial for optimizing lead compounds into viable drug candidates. Several studies have demonstrated how variations introduced at the 3-amino and 5-chloro positions can significantly alter pharmacokinetic profiles, thereby guiding the design of more effective drugs.

In addition to its role in drug development, 3-Amino-5-chlorobenzyl bromide has been utilized in materials science research. Its ability to participate in cross-coupling reactions makes it a useful component in the synthesis of polymers and functional materials. For example, it has been employed in the preparation of conductive polymers and organic semiconductors, where precise control over molecular architecture is essential for achieving desired material properties. These applications underscore the broad utility of this compound beyond traditional pharmaceutical contexts.

The synthesis of 3-Amino-5-chlorobenzyl bromide itself is an area where innovation continues to thrive. Traditional methods often involve halogenation and amination steps on a benzyl precursor, but newer approaches aim to improve efficiency and sustainability. Catalytic processes that minimize waste and reduce energy consumption are particularly favored in contemporary synthetic chemistry. Such green chemistry principles align with global efforts to make pharmaceutical manufacturing more environmentally responsible while maintaining high standards of quality and yield.

As our understanding of biological systems evolves, so too does the demand for specialized intermediates like 3-Amino-5-chlorobenzyl bromide. Emerging fields such as precision medicine and personalized therapeutics rely heavily on sophisticated molecular tools to tailor treatments to individual patients. The compound’s versatility makes it well-suited for these applications, where custom-designed molecules can address specific biological targets with minimal off-target effects. This adaptability ensures that 3-Amino-5-chlorobenzyl bromide will remain a cornerstone of synthetic chemistry for years to come.

In conclusion, 3-Amino-5-chlorobenzyl bromide (CAS No. 1261671-81-1) represents a critical component in modern chemical synthesis, with far-reaching implications across pharmaceuticals, materials science, and beyond. Its unique reactivity and structural features enable its use in diverse applications, from drug discovery to advanced material engineering. As research progresses and new methodologies emerge, the significance of this compound is expected to grow even further, solidifying its place as an indispensable tool for chemists worldwide.

1261671-81-1 (3-Amino-5-chlorobenzyl bromide) 関連製品

- 2097947-44-7(2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2227915-22-0(methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate)

- 1172692-54-4(5-methyl-1,2-oxazole-3-carboximidamide)

- 888440-06-0(4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)

- 2097958-64-8((2-Cyclohexyl-2-fluoroethyl)(methyl)amine hydrochloride)

- 20075-97-2((2S)-2,4-Dimethylpentanoic acid)

- 2375268-56-5(3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate)

- 832740-01-9(3-(2-chloro-5-methylphenoxy)methylbenzohydrazide)

- 1805161-88-9(5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)

- 2229300-71-2(Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)